9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate
Overview
Description
9-Mesityl-10-phenylacridin-10-ium Tetrafluoroborate is a compound derived from Acridine, a quinoline derivative used as manufacturing dyes and intermediates for antileishmanial agents . It is a robust acridinium-based photocatalyst reported as an alternative to transition-metal-based photocatalysts with higher chemical stability and attenuated redox potential .
Molecular Structure Analysis
The empirical formula of 9-Mesityl-10-phenylacridin-10-ium Tetrafluoroborate is C28H24BF4N . The molecular weight is 461.30 .Chemical Reactions Analysis
9-Mesityl-10-phenylacridin-10-ium Tetrafluoroborate is suitable for Photocatalysis . When employed with TEMPO, this acridinium photocatalyst promotes the site-selective amination of a variety of simple and complex aromatics with heteroaromatic azoles .Physical And Chemical Properties Analysis
9-Mesityl-10-phenylacridin-10-ium Tetrafluoroborate is a solid . It has a melting point of over 200 °C . It is activated by a photocatalyst at 450 nm .Scientific Research Applications
Photocatalysis and Electron-Transfer
9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate demonstrates significant potential in photocatalysis. Fukuzumi, Itoh, Suenobu, and Ohkubo (2014) incorporated it into Na+-exchanged mesoporous aluminosilicate, extending the lifetime of its electron-transfer (ET) state, even at high temperatures. This ET state exhibits both strong oxidizing and reducing abilities, useful in various photocatalytic processes (Fukuzumi et al., 2014).
Enhanced Electron-Transfer State
In another study by Fukuzumi et al. (2004), they achieved an electron-transfer state for 9-mesityl-10-methylacridinium ion with a significantly longer lifetime and higher energy than that of natural photosynthetic reaction centers. This ET state is crucial for improved efficiency in photocatalytic reactions (Fukuzumi et al., 2004).
Photocatalytic Oxygenation
The compound has also been applied in photocatalytic oxygenation processes. Kotani, Ohkubo, and Fukuzumi (2004) demonstrated its effectiveness in photocatalytic oxygenation of anthracenes and olefins with dioxygen, forming oxygenation products like dimethylepidioxyanthracene (Kotani et al., 2004).
Optoelectronic Properties
In the context of optoelectronics, Hoffend et al. (2013) explored the effects of boron doping on the structural and optoelectronic properties of 9,10-diarylanthracenes, providing insights into the material's potential in electronic devices (Hoffend et al., 2013).
Photoredox Catalysis
Romero and Nicewicz (2014) provided mechanistic insights into alkene hydrofunctionalization reactions using 9-mesityl-10-methylacridinium as a photoredox catalyst. This study highlights its role in facilitating complex chemical reactions through photoredox catalysis (Romero & Nicewicz, 2014).
Dual Sensitizer Role
Griesbeck and Cho (2007) found that 9-mesityl-10-methylacridinium perchlorate acts as a dual sensitizer, capable of efficient singlet oxygen formation and electron-transfer reactions, which is essential for diverse photocatalytic applications (Griesbeck & Cho, 2007).
Oxidase Mimicry
Du et al. (2018) discovered that 9-mesityl-10-methylacridinium ion can mimic the function of oxidase upon visible light illumination. This opens up possibilities for its application in enzymatic catalysis and biothiol detection (Du et al., 2018).
Metal-Free Photocatalytic Reactions
Kaur, Zhao, Busch, and Wang (2019) utilized 9-mesityl-10-methylacridinum tetrafluoroborate for initiating metal-free thiol-ene and thiol-yne reactions, highlighting its role in green chemistry and organic synthesis (Kaur et al., 2019).
Visual Discrimination of Solvents
Du, Deng, and He (2019) reported the use of 9-mesityl-10-methylacridinium ion as a solvatochromic sensor array for the visual discrimination of solvents, demonstrating its potential in chemical sensing and analysis (Du, Deng, & He, 2019).
Safety And Hazards
properties
IUPAC Name |
10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N.BF4/c1-19-17-20(2)27(21(3)18-19)28-23-13-7-9-15-25(23)29(22-11-5-4-6-12-22)26-16-10-8-14-24(26)28;2-1(3,4)5/h4-18H,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNMSOXRNBFBGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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